REACTION_SMILES
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[C:1](#[N:2])[c:3]1[cH:4][c:5]([C:6](=[O:7])[NH:8][NH2:9])[cH:10][cH:11][cH:12]1.[CH2:13]1[O:14][CH2:15][CH2:16][CH2:17]1.[Cl:18][CH2:19][C:20](=[O:21])[Cl:22].[O:23]=[CH:24][N:25]([CH3:26])[CH3:27]>>[C:1](#[N:2])[c:3]1[cH:4][c:5]([C:6](=[O:7])[NH:8][NH:9][C:20]([CH2:19][Cl:18])=[O:21])[cH:10][cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cccc(C(=O)NN)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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N#Cc1cccc(C(=O)NNC(=O)CCl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |